molecular formula C7H9Cl2NO B1435371 3-(Chloromethyl)-5-methoxypyridine hydrochloride CAS No. 1801422-13-8

3-(Chloromethyl)-5-methoxypyridine hydrochloride

Cat. No.: B1435371
CAS No.: 1801422-13-8
M. Wt: 194.06 g/mol
InChI Key: JAAVRIRETDIITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-methoxypyridine hydrochloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 3-position and a methoxy group at the 5-position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-methoxypyridine hydrochloride typically involves the chloromethylation of 5-methoxypyridine. One common method includes the reaction of 5-methoxypyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining consistent reaction conditions, thereby improving the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methoxypyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typically used.

Major Products Formed

    Substitution: Formation of 3-(aminomethyl)-5-methoxypyridine derivatives.

    Oxidation: Formation of 3-(chloromethyl)-5-formylpyridine or 3-(chloromethyl)-5-carboxypyridine.

    Reduction: Formation of 3-(chloromethyl)-5-methoxypiperidine.

Scientific Research Applications

3-(Chloromethyl)-5-methoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and infections.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methoxypyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)pyridine hydrochloride
  • 5-Methoxypyridine
  • 3-(Bromomethyl)-5-methoxypyridine

Comparison

Compared to 3-(Chloromethyl)pyridine hydrochloride, 3-(Chloromethyl)-5-methoxypyridine hydrochloride has an additional methoxy group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it more versatile in chemical synthesis and potentially more effective in biological applications. The presence of the methoxy group also differentiates it from 3-(Bromomethyl)-5-methoxypyridine, which has a bromine atom instead of chlorine, affecting its reactivity and interaction with other molecules .

Properties

IUPAC Name

3-(chloromethyl)-5-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAVRIRETDIITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801422-13-8
Record name 3-(chloromethyl)-5-methoxypyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-methoxypyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-methoxypyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-methoxypyridine hydrochloride
Reactant of Route 4
3-(Chloromethyl)-5-methoxypyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-methoxypyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(Chloromethyl)-5-methoxypyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.